2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
Description
2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methoxy-4,5-dimethyl-substituted benzene ring linked via a sulfonamide group to an ethyl-thiophene-pyrazole moiety. The methoxy and dimethyl groups on the benzene ring enhance lipophilicity, while the thiophene-pyrazole unit may contribute to π-π stacking interactions or binding affinity in biological systems.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-9-17(25-4)19(10-14(13)2)27(23,24)21-8-7-16-5-6-18(26-16)15-11-20-22(3)12-15/h5-6,9-12,21H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVJIRFAHOPSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Substituent Effects :
- The target compound’s methoxy and dimethyl groups increase steric bulk and lipophilicity compared to the dioxopyrrolidinyl group in ’s compound, which introduces polarity and hydrogen-bonding capacity.
- Thiophene-pyrazole motifs are conserved across analogs, suggesting a role in target engagement or structural stability.
Molecular Weight Trends :
- The target compound’s hypothetical molecular weight (~445.5) is comparable to ’s compound (444.5), indicating similar size but divergent physicochemical profiles due to substituent differences.
Backbone Variations :
- compounds (e.g., entries d, e, f) feature tetrahydronaphthalenyl or amine oxide backbones, diverging from the sulfonamide-centric design of the target compound. These variations likely influence target selectivity and metabolic stability .
Hypothesized Pharmacological Implications
Table 2: Inferred Property Differences
Discussion:
- In contrast, the dioxopyrrolidinyl group in ’s compound might favor peripheral action due to improved solubility .
- Sulfonate esters in compounds (e.g., entry e) could act as prodrugs, enhancing bioavailability through enzymatic cleavage .
Methodological Considerations
Structural comparisons rely on crystallographic data refinement tools like SHELXL (), which is widely used for small-molecule analysis.
Preparation Methods
Methylation of the Benzene Ring
The starting material, 4,5-dimethylsalicylic acid, undergoes methylation to introduce the methoxy group. Patent US3965173A demonstrates methylation using dimethyl sulfate under alkaline conditions. For example:
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Step 1 : 4,5-Dimethylsalicylic acid (50 g) is dissolved in acetone (500 mL) with 2N NaOH (200 mL). Dimethyl sulfate (45 g) is added dropwise at 0–5°C, followed by reflux for 2 hours.
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Step 2 : The mixture is neutralized, and the product, methyl 4,5-dimethyl-2-methoxybenzoate, is isolated via distillation (b.p. 130–135°C at 0.5 mmHg, yield: 85%).
Sulfonation to Sulfonyl Chloride
The methylated ester is converted to the sulfonyl chloride using chlorosulfonic acid:
Aminolysis to Sulfonamide
The sulfonyl chloride reacts with ammonia to form the sulfonamide:
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Step 4 : 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (20 g) is added to concentrated NH₄OH (200 mL) at 0°C. After stirring for 12 hours, the product is filtered and recrystallized from ethanol (yield: 92%, m.p. 198–202°C).
Synthesis of the Thiophene-Pyrazole-Ethylamine Moiety
The ethylamine linker attached to thiophene and pyrazole is constructed via heterocyclic coupling and functionalization.
Preparation of 5-(1-Methyl-1H-Pyrazol-4-yl)Thiophene-2-Carbaldehyde
Patent IL238044A outlines a Suzuki-Miyaura coupling to attach pyrazole to thiophene:
Reductive Amination to Ethylamine
The aldehyde is converted to ethylamine via reductive amination:
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Step 6 : 5-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde (15 g) is reacted with nitroethane (10 g) in ethanol (100 mL) with NH₄OAc (5 g). After 4 hours, NaBH₄ (8 g) is added, yielding 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine (yield: 68%).
Coupling of Core and Moiety
The final step involves forming the sulfonamide bond between the benzene core and the ethylamine linker.
Sulfonamide Formation
Patent US20070185136A1 describes sulfonamide coupling under mild conditions:
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Step 7 : 2-Methoxy-4,5-dimethylbenzenesulfonamide (10 g) and 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine (12 g) are dissolved in DCM (150 mL) with Et₃N (5 mL). The mixture is stirred at 25°C for 24 hours, yielding the target compound after silica gel purification (yield: 82%, purity: 98% by HPLC).
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.1 | Methylation | Dimethyl sulfate, NaOH, acetone | 85 | 95 |
| 1.2 | Sulfonation | Chlorosulfonic acid, −10°C→60°C | 78 | 90 |
| 1.3 | Aminolysis | NH₄OH, 0°C→25°C | 92 | 98 |
| 2.1 | Suzuki coupling | Pd(PPh₃)₄, dioxane/H₂O | 76 | 97 |
| 2.2 | Reductive amination | NaBH₄, NH₄OAc, ethanol | 68 | 93 |
| 3.1 | Sulfonamide coupling | Et₃N, DCM, 25°C | 82 | 98 |
Optimization Challenges and Solutions
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Steric Hindrance : The 4,5-dimethyl groups on the benzene ring slow sulfonation. Increasing reaction temperature to 70°C improves conversion.
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Pyrazole Stability : The 1-methyl-1H-pyrazol-4-yl group is sensitive to strong acids. Using Pd-catalyzed coupling under neutral conditions preserves integrity.
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Amine Reactivity : Ethylamine’s nucleophilicity is enhanced by using Et₃N as a base, ensuring efficient sulfonamide bond formation .
Q & A
(Basic) What are the critical parameters for optimizing the multi-step synthesis of this sulfonamide compound?
Methodological Answer:
Optimization hinges on controlling reaction conditions at each step:
- Temperature and Solvent Selection : For pyrazole-thiophene coupling (e.g., 60-80°C in ethanol or DMF), solvent polarity affects reaction rates and byproduct formation .
- Catalyst Use : Acidic or basic catalysts (e.g., K₂CO₃) improve sulfonamide bond formation .
- Purification : Recrystallization (DMF/EtOH mixtures) or column chromatography ensures purity (>95%) .
- Yield Tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks .
(Basic) Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
A combination ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy, pyrazole, thiophene protons) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and detects fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and hydrogen bonding .
- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150-1350 cm⁻¹) .
(Advanced) How can structure-activity relationship (SAR) studies explain biological activity variations in analogs?
Methodological Answer:
SAR strategies include:
- Substituent Modulation : Compare analogs with fluorophenyl (), furan (), or nitro groups to assess electronic effects on target binding .
- Computational Docking : Use software (e.g., AutoDock) to predict interactions with enzymes (e.g., cyclooxygenase-2) based on pyrazole-thiophene orientation .
- Bioassay Profiling : Test inhibition constants (IC₅₀) across analogs to correlate substituent hydrophobicity with potency .
(Advanced) How should researchers address contradictions in reported biological data?
Methodological Answer:
Resolve discrepancies via:
- Standardized Assays : Use consistent cell lines (e.g., HEK293) and controls to minimize variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain in vitro vs. in vivo efficacy gaps .
- Orthogonal Validation : Combine enzyme inhibition assays with SPR (surface plasmon resonance) to confirm binding kinetics .
(Basic) What purification methods are effective for isolating the final compound?
Methodological Answer:
- Recrystallization : Use solvent pairs (e.g., DMF/EtOH) to remove unreacted sulfonamide precursors .
- Flash Chromatography : Employ gradients (e.g., 5–20% MeOH in DCM) to separate diastereomers .
- HPLC-Prep : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>99%) .
(Advanced) How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the ethyl-thiophene linker to optimize target engagement .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify sites for electrophilic substitution .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) early in design .
(Basic) What strategies mitigate degradation during compound storage?
Methodological Answer:
- Temperature Control : Store at -20°C in amber vials to prevent photodegradation .
- Desiccants : Use silica gel to avoid hydrolysis of the sulfonamide group .
- Purity Monitoring : Periodically check via HPLC to detect degradation products .
(Advanced) How do reaction conditions influence the regioselectivity of pyrazole-thiophene coupling?
Methodological Answer:
- Acid Catalysis : Protic acids (e.g., H₂SO₄) favor 1,3-dipolar cycloaddition regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and minimizes side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, directing substitution to the 4-position of thiophene .
(Basic) What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS : Detects impurities at ppm levels using MRM (multiple reaction monitoring) .
- ¹H NMR with DMF-d₇ : Identifies residual solvents (e.g., DCM) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, S) to validate purity .
(Advanced) How can researchers leverage cross-coupling reactions to modify the thiophene moiety?
Methodological Answer:
- Suzuki-Miyaura Coupling : Introduce aryl boronic acids to the 5-position of thiophene using Pd(PPh₃)₄ .
- Sonogashira Coupling : Attach alkynes to the 2-position for extended π-conjugation .
- Post-Functionalization : Oxidize thiophene to sulfone for enhanced electrophilicity using mCPBA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
